1-Ethoxy-2,4-dimethoxybenzene

Description

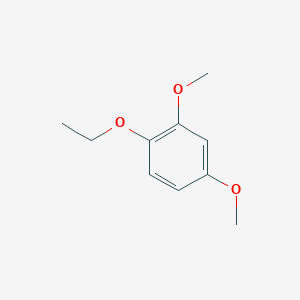

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxy-2,4-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c1-4-13-9-6-5-8(11-2)7-10(9)12-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBQOZJUQIYDMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50601607 | |

| Record name | 1-Ethoxy-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17229-36-6 | |

| Record name | 1-Ethoxy-2,4-dimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50601607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity of 1 Ethoxy 2,4 Dimethoxybenzene and Activated Alkoxybenzenes

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution (EAS) is a cornerstone reaction for benzene (B151609) and its derivatives. libretexts.orgnumberanalytics.com The mechanism generally involves an initial attack by an electrophile on the electron-rich π system of the aromatic ring to form a resonance-stabilized carbocation known as a benzenonium ion or arenium ion. orgosolver.comlibretexts.org A subsequent deprotonation step restores the aromaticity of the ring, completing the substitution. libretexts.org For substituted benzenes like 1-ethoxy-2,4-dimethoxybenzene, the existing groups on the ring profoundly influence both the rate of reaction and the position of the incoming electrophile. minia.edu.eg

Substituents on a benzene ring are classified as either activating or deactivating based on whether they increase or decrease the rate of EAS compared to unsubstituted benzene. minia.edu.egmasterorganicchemistry.com Activating groups are electron-donating, making the aromatic ring more nucleophilic and thus more reactive toward electrophiles. lkouniv.ac.inchadsprep.com

These groups are also ortho, para-directors, meaning they direct incoming electrophiles to the positions ortho and para to themselves. orgosolver.comnumberanalytics.com This regioselectivity is a direct consequence of the stability of the intermediate benzenonium ion. When the electrophile attacks at the ortho or para position, an additional resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the alkoxy group, forming a stable oxonium ion. lkouniv.ac.in This extra resonance form significantly stabilizes the transition state leading to the intermediate, lowering the activation energy for ortho and para substitution compared to meta attack. chadsprep.com For the meta position, no such direct stabilization from the oxygen lone pair is possible. lkouniv.ac.in

In this compound, all three alkoxy groups are strong ortho, para-directors. The combined effect of these groups makes the ring exceptionally reactive. The positions for electrophilic attack are determined by the cumulative directing influence. The most activated positions are typically those that are ortho or para to multiple activating groups and are not sterically hindered.

| Substituent Group | Name | Reactivity Effect | Directing Effect |

|---|---|---|---|

| -NH2, -NHR, -NR2 | Amino | Strongly Activating | ortho, para |

| -OH, -O- | Hydroxyl, Phenoxide | Strongly Activating | ortho, para |

| -OR (e.g., -OCH3, -OC2H5) | Alkoxy | Strongly Activating | ortho, para |

| -R (e.g., -CH3) | Alkyl | Weakly Activating | ortho, para |

| -F, -Cl, -Br, -I | Halo | Weakly Deactivating | ortho, para |

| -NO2 | Nitro | Strongly Deactivating | meta |

| -SO3H | Sulfonic Acid | Strongly Deactivating | meta |

| -C(O)R, -C(O)H | Acyl, Aldehyde | Strongly Deactivating | meta |

The key to understanding the effects of substituents in EAS is the stability of the benzenonium ion (arenium ion) intermediate. orgosolver.comlibretexts.org This intermediate is formed in the slow, rate-determining step of the reaction. libretexts.org It is a cyclohexadienyl cation, and its positive charge is delocalized over the remaining π system. orgosolver.com

For an activated alkoxybenzene, the resonance stabilization of this intermediate is significantly enhanced. When an electrophile attacks at the para position relative to an alkoxy group, the resulting benzenonium ion is stabilized by four resonance structures, one of which involves a non-bonding electron pair from the oxygen atom, satisfying the octet rule for all atoms except hydrogen. This additional resonance contributor, which places the positive charge on the oxygen, is particularly stable and accounts for the lower activation energy and faster rate of reaction at the ortho and para positions. minia.edu.eglkouniv.ac.in The stability of this intermediate explains why alkoxybenzenes are so reactive in EAS. minia.edu.eg

The high electron density of the aromatic ring in activated alkoxybenzenes like 1,3-dimethoxybenzene (B93181) and 1,4-dimethoxybenzene (B90301) makes them highly susceptible to attack by strong, electron-deficient electrophiles. researchgate.netrsc.org This heightened reactivity is exploited in various synthetic transformations.

A prominent example is the Friedel-Crafts reaction. The Friedel-Crafts alkylation of 1,4-dimethoxybenzene with tertiary alcohols like tert-butyl alcohol in the presence of an acid catalyst is a common reaction that demonstrates this principle. iucr.orgnih.govchegg.com The highly activated ring readily attacks the tert-butyl carbocation, an electron-deficient electrophile, to form substituted products. iucr.orgchegg.com Similarly, Friedel-Crafts acylation with acyl chlorides or anhydrides in the presence of a Lewis acid proceeds readily with activated alkoxybenzenes. researchgate.net The reaction of 1,3-dimethoxybenzene with propionic acids in polyphosphoric acid, for instance, leads to acylated products, showcasing the ring's high nucleophilicity. researchgate.net

Benzenonium Ion Intermediates and Resonance Stabilization

Oxidation Pathways of Alkoxybenzenes

Beyond classical electrophilic substitution, activated alkoxybenzenes are susceptible to oxidation. These reactions often proceed through distinct pathways involving radical cation intermediates, initiated by an electron transfer process. pku.edu.cn

The oxidation of electron-rich molecules like alkoxybenzenes can be initiated by a single-electron transfer (SET) from the aromatic ring to an oxidant, forming a radical cation. pku.edu.cnresearchgate.netresearchgate.net The presence of multiple electron-donating alkoxy groups lowers the oxidation potential of the benzene ring, facilitating this SET process. pku.edu.cnnih.gov For example, the oxidation of 1,4-dimethoxybenzene involves an initial one-electron transfer to yield a radical cation, p-DMOB+•. pku.edu.cn

These radical cation intermediates are highly reactive species. acs.orgresearchgate.net Their subsequent fate depends on the reaction conditions and the structure of the substrate. researchgate.net Potential reaction pathways for alkoxybenzene radical cations include:

Deprotonation: Loss of a proton from a benzylic position or the aromatic ring can occur. researchgate.net

Reaction with Nucleophiles: The radical cation can be attacked by nucleophiles, such as water or solvents. researchgate.net

Dimerization: Two radical cations can couple to form biphenyl-type structures. researchgate.net

Fragmentation: Cleavage of substituent groups can occur, as seen in the de-tert-butylation of radical cations derived from tert-butyl-substituted dimethoxybenzenes. researchgate.net

The study of 2-alkyl-1,4-dimethoxybenzene radical cations shows that the reaction pathway is highly dependent on the nature of the alkyl substituent, leading to either ring substitution or side-chain reactions. researchgate.net

| Reaction Type | Description | Example Outcome |

|---|---|---|

| Deprotonation | Loss of H+ from an alkyl side-chain or the ring to form a radical. researchgate.net | Formation of benzyl-type radicals. researchgate.net |

| Nucleophilic Attack | The radical cation is attacked by a nucleophile (e.g., H2O, CH3CN). researchgate.net | Formation of hydroxylated or substituted ring products. researchgate.net |

| Dimerization | Coupling of two radical cations or a radical cation and a neutral molecule. researchgate.net | Formation of biphenyl (B1667301) derivatives. researchgate.net |

| Fragmentation | Cleavage of a C-C or C-O bond, often releasing a stable cation or radical. researchgate.net | Dealkylation or loss of a substituent group. researchgate.net |

The initial step in the oxidation of many alkoxybenzenes is an electron transfer (ET) event, where an electron moves from the highest occupied molecular orbital (HOMO) of the alkoxybenzene to a suitable acceptor (the oxidant). pku.edu.cnwikipedia.org This process is fundamental to redox chemistry and can be classified into different types, such as outer-sphere and inner-sphere electron transfer. wikipedia.orgwebassign.net

Outer-sphere electron transfer occurs when the electron is transferred between the reactant and oxidant without the formation of a covalent bond between them. wikipedia.org This is common in reactions of alkoxybenzenes with oxidants like perfluoroacyl peroxides or in electrochemical and photochemical oxidations. acs.orgbeilstein-journals.orgacs.org The rate of these reactions is consistent with a rate-determining electron transfer, followed by subsequent product-forming steps involving the resulting radical ion pair. acs.org Theoretical calculations on 1,4-dimethoxybenzene confirm that it is oxidized via a one-electron transfer prior to common electrolyte solvents in lithium-ion battery applications, highlighting the ease with which these compounds undergo ET. pku.edu.cn This single-electron oxidation generates radical ions as key intermediates that drive the subsequent chemical transformations. acs.org

Formation and Reactivity of Radical Cation Intermediates

Nucleophilic Aromatic Substitution (SNAr) Potential

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org While aromatic rings are typically electron-rich and favor electrophilic substitution, the presence of strong electron-withdrawing groups can render the ring susceptible to nucleophilic attack. chemistrysteps.commsu.edu This process is distinct from S(_N)1 and S(_N)2 reactions, as it occurs at an sp hybridized carbon atom and involves a different mechanistic pathway. wikipedia.org The reaction generally proceeds via a two-step addition-elimination mechanism, known as the S(_N)Ar mechanism. numberanalytics.compressbooks.pub

The primary pathway for SNAr reactions involves the formation of a resonance-stabilized intermediate called a Meisenheimer complex. numberanalytics.comnumberanalytics.com In this mechanism, the nucleophile attacks the carbon atom bearing the leaving group, leading to a temporary loss of aromaticity and the formation of a negatively charged intermediate. pressbooks.pub The rate-determining step is typically the initial attack by the nucleophile. wikipedia.org The presence of electron-withdrawing groups on the aromatic ring is crucial as they stabilize the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction. wikipedia.orgnumberanalytics.com The reaction is completed when the leaving group departs, restoring the aromaticity of the ring. pressbooks.pub

Another, less common, mechanism is the elimination-addition, or benzyne (B1209423) mechanism. This pathway is typically observed with aryl halides that lack activating groups and involves a very strong base. chemistrysteps.combyjus.com

The feasibility and rate of SNAr reactions are significantly influenced by the substituents present on the aromatic ring. numberanalytics.com Electron-withdrawing groups (EWGs) activate the ring towards nucleophilic attack by decreasing the electron density of the ring and stabilizing the anionic Meisenheimer intermediate. wikipedia.orgnumberanalytics.com Common activating groups include nitro (-NO(_2)), cyano (-CN), and carbonyl (-COR) groups. numberanalytics.com For these groups to be effective, they must be positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the intermediate. chemistrysteps.combyjus.com If the EWG is in the meta position, this resonance stabilization is not possible, and the reaction is much less likely to occur. msu.edu

Conversely, electron-donating groups (EDGs), such as alkyl and alkoxy groups, generally deactivate the aromatic ring towards SNAr by increasing its electron density, which repels the incoming nucleophile. numberanalytics.com However, the interplay between multiple substituents can be complex. In a compound like this compound, the alkoxy groups are electron-donating. For this compound to undergo SNAr, it would typically require the presence of a strong electron-withdrawing group on the ring and a good leaving group.

The nature of the leaving group also plays a critical role. A good leaving group is one that can readily depart and stabilize the negative charge. numberanalytics.com In SNAr reactions, the reactivity of halogens as leaving groups is often F > Cl > Br > I, which is the reverse of the trend seen in S(_N)1 and S(_N)2 reactions. chemistrysteps.commasterorganicchemistry.com This is because the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. wikipedia.orgmasterorganicchemistry.com The high electronegativity of fluorine helps to withdraw electron density from the ring, facilitating the initial nucleophilic attack. chegg.com

The strength of the nucleophile is another determining factor. Strong nucleophiles, such as alkoxides (-OR), hydroxides (-OH), and amides (-NH(_2)), are generally more effective in SNAr reactions. chemistrysteps.comnumberanalytics.com

Catalysis can also be employed to enhance the reactivity of otherwise poorly reactive arenes in SNAr reactions. Metal complexes can activate the ring by withdrawing electron density, either through π-complexation to the aromatic system or σ-complexation to a heteroatom. acsgcipr.org

Other Transformations and Mechanistic Considerations

Ozonolysis is a powerful reaction that involves the cleavage of unsaturated compounds, like alkenes and alkynes, using ozone (O(_3)). libretexts.orgnumberanalytics.com The reaction of ozone with aromatic compounds, such as methoxybenzene analogs, is more complex than with simple alkenes. The mechanism of ozonolysis in aqueous solution for compounds like anisole (B1667542), 1,2-dimethoxybenzene (B1683551), and 1,4-dimethoxybenzene has been studied. nih.gov

The reaction is believed to proceed via the Criegee mechanism, which involves a 1,3-dipolar cycloaddition of ozone to the aromatic double bond to form a primary ozonide (molozonide). organic-chemistry.orgmsu.edu This intermediate is unstable and decomposes to a carbonyl compound and a carbonyl oxide. libretexts.orgnumberanalytics.com These fragments can then recombine to form a more stable secondary ozonide. organic-chemistry.org

In the case of methoxybenzenes in aqueous solution, the reaction yields a variety of products, including hydroxylation products and muconic acid derivatives. nih.gov The formation of quinones and the release of methanol (B129727) have also been observed. nih.gov Intermediates such as hydroxyl radicals, singlet oxygen, and superoxide (B77818) radicals are thought to play a significant role in the reaction pathways. nih.gov For example, the ozonolysis of 1,4-dimethoxybenzene yields products such as methyl(2Z,4E-4-methoxy-6-oxo-hexa-2,4-dienoate), hydroquinone, and 1,4-benzoquinone. nih.gov

Table 1: Products from the Ozonolysis of 1,4-Dimethoxybenzene in Aqueous Solution

| Product | Yield (%) |

| methyl(2Z,4E-4-methoxy-6-oxo-hexa-2,4-dienoate) | 52 |

| hydroquinone | 2 |

| 1,4-benzoquinone | 8 |

| singlet oxygen | 6 |

| hydrogen peroxide | 56 |

| hydroxyl radicals | ~17 |

| superoxide radicals | ≤9 |

| Data sourced from reference nih.gov |

Activated alkoxybenzenes can participate in rearrangement reactions, a notable example being the Wagner-Meerwein rearrangement. This type of reaction is a class of carbocation 1,2-rearrangement where a hydrogen, alkyl, or aryl group migrates from one carbon to an adjacent carbon. wordpress.com A study involving the Friedel-Crafts alkylation of 1,4-dimethoxybenzene with 2-methyl-2-butanol (B152257) in the presence of sulfuric and acetic acid demonstrated such a rearrangement. wordpress.comnih.gov The reaction yielded the same disubstituted product that would be formed from 3-methyl-2-butanol, indicating a hydride shift in the cationic intermediate. wordpress.com

The carbocation intermediate formed during electrophilic aromatic substitution on benzene rings is generally stabilized by resonance and does not typically undergo rearrangement. libretexts.org However, in specific cases, such as the one mentioned above, rearrangements can occur.

Interconversion pathways between different aggregate forms of molecules containing alkoxybenzene moieties have also been observed. rsc.org In supramolecular chemistry, the interplay between kinetic and thermodynamic aggregation pathways can lead to different structures. For instance, studies have shown that certain alkoxybenzene derivatives can form different types of aggregates (Agg I and Agg II), with a thermally induced interconversion from the kinetically favored form (Agg II) to the thermodynamically stable form (Agg I). rsc.org

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei. chemguide.co.uk It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. savemyexams.comacdlabs.com For 1-Ethoxy-2,4-dimethoxybenzene, both proton (¹H) and carbon-13 (¹³C) NMR are fundamental for its structural characterization.

Proton NMR (¹H NMR) Applications in Alkoxybenzene Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their relative numbers in a molecule. acdlabs.com In alkoxybenzenes, the chemical shifts of the aromatic and alkoxy protons are indicative of their electronic environment. The presence of electron-donating alkoxy groups influences the shielding and deshielding of nearby protons, resulting in characteristic chemical shifts. acdlabs.comwisc.edu

For instance, in a related compound, 1-ethoxy-4-methoxybenzene (B3343192), the ¹H NMR spectrum (in CDCl₃) shows a triplet at δ 1.38 ppm for the methyl protons (3H) of the ethoxy group, a quartet at δ 3.97 ppm for the methylene (B1212753) protons (2H) of the ethoxy group, a singlet at δ 3.75 ppm for the methoxy (B1213986) protons (3H), and a singlet at δ 6.82 ppm for the four aromatic protons. scielo.brscielo.br This illustrates how the position and splitting pattern of the signals can be used to assign the different proton environments within the molecule.

Table 1: Representative ¹H NMR Data for an Alkoxybenzene Derivative

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ethoxy -CH₃ | 1.38 | Triplet | 3H |

| Methoxy -OCH₃ | 3.75 | Singlet | 3H |

| Ethoxy -OCH₂- | 3.97 | Quartet | 2H |

| Aromatic -CH | 6.82 | Singlet | 4H |

| Data for 1-ethoxy-4-methoxybenzene in CDCl₃ scielo.brscielo.br |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. chemguide.co.ukdocbrown.info Each unique carbon atom in a compound gives a distinct signal, allowing for the confirmation of the carbon framework. chemguide.co.uk In substituted benzenes, the chemical shifts of the aromatic carbons are particularly sensitive to the nature and position of the substituents.

For example, the ¹³C NMR spectrum of 1-ethoxy-4-methoxybenzene in CDCl₃ shows signals at δ 14.95, 55.71, 64.00, 114.63, 115.43, 153.11, and 153.73 ppm. scielo.brscielo.br These correspond to the carbon atoms of the methyl and methylene groups of the ethoxy substituent, the methoxy carbon, and the aromatic carbons, respectively. The specific chemical shifts help to confirm the substitution pattern on the benzene (B151609) ring.

Table 2: Representative ¹³C NMR Data for an Alkoxybenzene Derivative

| Carbon Environment | Chemical Shift (δ, ppm) |

| Ethoxy -CH₃ | 14.95 |

| Methoxy -OCH₃ | 55.71 |

| Ethoxy -OCH₂- | 64.00 |

| Aromatic C | 114.63 |

| Aromatic C | 115.43 |

| Aromatic C-O | 153.11 |

| Aromatic C-O | 153.73 |

| Data for 1-ethoxy-4-methoxybenzene in CDCl₃ scielo.brscielo.br |

Advanced NMR Techniques for Stereochemical and Conformational Studies

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are highly effective for identifying the functional groups present in a compound. wikipedia.orglibretexts.org

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. wikipedia.orglibretexts.org The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. vscht.cz For an alkoxybenzene like this compound, characteristic IR absorptions would include C-H stretching vibrations of the alkyl and aromatic groups, C-O stretching of the ether linkages, and C=C stretching of the aromatic ring.

In the related compound 1-ethoxy-4-methoxybenzene, the IR spectrum (KBr film) shows prominent peaks at 2952, 2912, 2880, and 2832 cm⁻¹ (C-H stretching), 1511 cm⁻¹ (aromatic C=C stretching), and 1243 and 1050 cm⁻¹ (C-O stretching). scielo.brscielo.br

Table 3: Characteristic FTIR Absorption Bands for an Alkoxybenzene Derivative

| Functional Group | Wavenumber (cm⁻¹) |

| C-H stretch (alkane) | 2952, 2912, 2880, 2832 |

| C=C stretch (aromatic) | 1511 |

| C-O stretch (ether) | 1243, 1050 |

| Data for 1-ethoxy-4-methoxybenzene scielo.brscielo.br |

Raman Spectroscopy in Molecular Structure Analysis

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. aip.org It is particularly sensitive to non-polar bonds and symmetric vibrations. aip.org For substituted benzenes, Raman spectroscopy can provide detailed information about the vibrational modes of the aromatic ring and the substituent groups. dtic.milacs.org The intensities of Raman bands can be related to factors such as conjugation within the molecule. acs.org While specific Raman data for this compound is not detailed in the provided search results, the technique is broadly applied to study the structure of substituted aromatic compounds. aip.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through its fragmentation pattern. For this compound (C₁₀H₁₄O₃), the molecular weight is 182.22 g/mol . In a mass spectrometer, a molecule is ionized, often by electron impact, forming a molecular ion (M⁺) which can then break down into smaller, charged fragments.

Alpha-cleavage: The bond next to the oxygen atom can break. For the ethoxy group, this could involve the loss of a methyl radical (•CH₃) to form an [M-15]⁺ ion, or the loss of an ethyl radical (•C₂H₅) to form an [M-29]⁺ ion.

Loss of an alkene: A common rearrangement for ethers is the elimination of an alkene. For the ethoxy group, this would involve the loss of ethene (C₂H₄), resulting in a fragment ion at [M-28]⁺.

Cleavage of the methoxy group: Loss of a methyl radical (•CH₃) from one of the methoxy groups would result in an [M-15]⁺ ion. Loss of formaldehyde (B43269) (CH₂O) is also a possible fragmentation pathway for methoxy-substituted aromatic rings, leading to an [M-30]⁺ fragment. chemsrc.com

These fragmentation patterns provide a "fingerprint" that helps confirm the structure of the molecule. For example, studies on related methoxyquinolines show that major fragment ions involve the loss of CHO• and CH₂O from the methoxyl group. chemsrc.com

Table 1: Predicted Major Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 182 | [C₁₀H₁₄O₃]⁺ | Molecular Ion (M⁺) |

| 167 | [C₉H₁₁O₃]⁺ | Loss of methyl radical (•CH₃) from a methoxy group |

| 154 | [C₈H₁₀O₃]⁺ | Loss of ethene (C₂H₄) from the ethoxy group |

| 153 | [C₈H₉O₃]⁺ | Loss of ethyl radical (•C₂H₅) from the ethoxy group |

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is a powerful non-destructive technique used to analyze the physical properties of a material, including its crystal structure and phase composition. malvernpanalytical.com When X-rays pass through a crystalline solid, they are diffracted into a unique pattern of intensities and angles. This pattern reveals the three-dimensional arrangement of atoms within the crystal lattice. wikipedia.org

While specific powder XRD data for this compound is not prominently published, research on related dimethoxybenzene derivatives demonstrates the utility of this technique. researchgate.net For instance, powder XRD analysis was used to identify the formation of inclusion compounds between (R)-arylglycyl-(R)-phenylglycines and 1,2-dimethoxybenzene (B1683551), revealing a distinct sheet-like structure with a strong diffraction peak at a low angle corresponding to the distance between layers. oup.com Such studies show that XRD can confirm the formation of new crystalline phases and provide information on the packing arrangement of molecules. oup.comlibretexts.org The data obtained can be compared to reference databases for phase identification or used for detailed structural refinement. malvernpanalytical.comwikipedia.org

Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

For an unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction (SCXRD) is the definitive method. unimi.it This technique provides precise information on atomic coordinates, bond lengths, bond angles, and intermolecular interactions. researchgate.netunimi.it

Other Spectroscopic Methods in Alkoxyaromatic Research

Beyond mass spectrometry and X-ray diffraction, other spectroscopic techniques are vital for characterizing alkoxyaromatic compounds by probing their electronic and magnetic properties.

Electron Spin Resonance (ESR) for Radical Species Characterization

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for studying molecules with unpaired electrons, such as free radicals. manchester.ac.uk In alkoxyaromatic research, ESR is used to detect and characterize radical cations that can be formed through oxidation.

For example, the cation radical of p-dimethoxybenzene has been extensively studied using ESR. cdnsciencepub.com When p-dimethoxybenzene is oxidized in concentrated sulfuric acid, it forms a radical cation whose ESR spectrum can be interpreted in terms of cis and trans isomers arising from the orientation of the methoxy groups. cdnsciencepub.com Similarly, the radical cation of 1,2-dimethoxybenzene has been generated and characterized by its detailed ESR spectrum. acs.orgucl.ac.uk These studies provide information about the distribution of the unpaired electron's density within the molecule, which is reflected in the hyperfine splitting patterns caused by interactions with magnetic nuclei (like protons). ucl.ac.uktandfonline.com This allows for the identification of the radical species and provides insight into its electronic structure and conformation. manchester.ac.ukcdnsciencepub.com

UV-Vis Spectroscopy in Electronic Structure Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within a molecule. For aromatic compounds like this compound, UV-Vis spectra are characterized by absorption bands arising from π → π* transitions associated with the benzene ring.

The presence of alkoxy groups (electron-donating substituents) on the benzene ring typically causes a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene. cdnsciencepub.com Studies on various alkoxy-substituted benzenes show characteristic absorption bands. For instance, p-dimethoxybenzene in solution exhibits absorption bands around 280 nm, which are attributed to the aromatic system and its radical cation can show new bands at much longer wavelengths (e.g., 434 and 460 nm). cdnsciencepub.comresearchgate.net The position and intensity of these bands are sensitive to the solvent environment and the specific substitution pattern on the aromatic ring, providing valuable information about the electronic structure of the molecule. cdnsciencepub.comnih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and energetic landscape of 1-Ethoxy-2,4-dimethoxybenzene. These methods allow for a detailed analysis of the molecule at the atomic level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For alkoxybenzenes like this compound, DFT calculations can predict various properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP). nih.govresearchgate.net These calculations are crucial for predicting the molecule's reactivity.

The electron-donating nature of the ethoxy and methoxy (B1213986) groups increases the electron density of the benzene (B151609) ring, making it more susceptible to electrophilic aromatic substitution. solubilityofthings.com DFT studies on similar dimethoxybenzene derivatives have shown that the positions of the alkoxy groups significantly influence the regioselectivity of reactions such as nitration. nih.gov The HOMO energy is a key indicator of the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is an important parameter for assessing the molecule's stability and reactivity. nih.govresearchgate.net

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the alkoxy groups and the aromatic ring are expected to be the most electron-rich areas, making them likely sites for electrophilic attack. nih.govresearchgate.net

Table 1: Predicted Electronic Properties of Alkoxybenzenes from DFT Studies

| Property | Description | Typical Predicted Values for Alkoxybenzenes |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.5 to -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to 0.5 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 5.0 to 7.0 eV |

Note: The values are typical ranges for alkoxybenzenes and may vary for this compound depending on the specific computational method and basis set used.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for high-accuracy energy calculations and conformational analysis. For molecules with flexible groups like the ethoxy and methoxy substituents in this compound, ab initio calculations can determine the relative energies of different conformers and the energy barriers for rotation around the C-O bonds. aip.orgcapes.gov.br

Studies on ethoxybenzene and anisole (B1667542) (methoxybenzene) have shown that the most stable conformation is typically planar, with the alkyl group lying in the plane of the benzene ring. capes.gov.brresearchgate.net However, non-planar conformations, where the alkyl group is perpendicular to the ring, also exist as local minima or transition states. capes.gov.brpsu.edu The energy difference between these conformers is generally small, on the order of a few kcal/mol. psu.edu For this compound, the interactions between the adjacent alkoxy groups would further influence the preferred conformations.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of this compound, including its conformational dynamics and interactions with other molecules.

MD simulations, in conjunction with quantum chemical calculations, can map out the potential energy surface for the rotation of the ethoxy and methoxy groups. The rotational barriers for the C(aryl)-O bonds in alkoxybenzenes are influenced by steric and electronic effects. psu.eduoup.com The presence of multiple alkoxy groups, as in this compound, can lead to correlated rotational motions. aip.org

The rotational barrier for the methoxy group in anisole is on the order of 2-3 kcal/mol. psu.edu For the ethoxy group in ethoxybenzene, the situation is more complex due to the additional C-C bond rotation. The barrier to rotation around the C(aryl)-O bond is of a similar magnitude. researchgate.net These barriers are low enough to allow for rapid interconversion between different conformations at room temperature.

Table 2: Calculated Rotational Barriers for Alkoxy Groups in Related Compounds

| Compound | Rotating Group | Method | Rotational Barrier (kcal/mol) |

|---|---|---|---|

| Anisole | Methoxy | MP2/6-311G** | 2.36 psu.edu |

| Anisole | Methoxy | CCSD(T)/6-311G** | 2.30 psu.edu |

The behavior of this compound in a condensed phase is governed by its intermolecular interactions. MD simulations can model these interactions, including van der Waals forces and, in the presence of suitable partners, hydrogen bonding to the oxygen atoms. In aqueous solution, the interactions with water molecules are of particular interest. researchgate.netresearchgate.net

MD simulations of anisole in water have shown that water molecules can form hydrogen bonds with the methoxy oxygen and also interact with the π-system of the aromatic ring. researchgate.netnih.gov The solvent can also influence the conformational equilibrium of the alkoxy groups. rsc.orgnih.gov The polarity of the solvent can shift the balance between different conformers, with more polar solvents potentially stabilizing more polar conformations. conicet.gov.ar For this compound, the solubility in water is expected to be low, but it should be soluble in various organic solvents. solubilityofthings.com

Conformational Analysis and Rotational Barriers of Alkoxy Groups

Reactivity and Selectivity Prediction

Computational methods are invaluable for predicting the reactivity and regioselectivity of electrophilic aromatic substitution reactions for this compound. The activating and ortho-, para-directing effects of the alkoxy groups are well-established, and computational models can provide a quantitative understanding of these effects. rsc.orgnsf.gov

DFT-based reactivity indices, such as the Fukui functions or the analysis of the HOMO, can be used to predict the most likely sites for electrophilic attack. nih.gov For 1,2- and 1,4-dimethoxybenzene (B90301), DFT calculations have successfully explained the observed regioselectivity in nitration reactions, highlighting the importance of the HOMO symmetry and solvent effects. nih.gov In the case of this compound, the positions ortho and para to the alkoxy groups are activated. The interplay between the directing effects of the three alkoxy groups will determine the final product distribution in substitution reactions. Computational studies suggest that for alkoxybenzenes, the para position is generally more reactive than the ortho positions due to a combination of electronic and steric factors. rsc.orgresearchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity of this compound. The theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and reactivity. numberanalytics.com

Computational studies, often employing Density Functional Theory (DFT), are used to calculate the energies of these frontier orbitals. For instance, in related dimethoxybenzene compounds, DFT calculations have been instrumental in examining electronic structures and their influence on reactivity. marquette.edu The presence of electron-donating ethoxy and methoxy groups in this compound increases the energy of the HOMO, making it more nucleophilic and susceptible to electrophilic attack. Conversely, these groups also raise the LUMO energy. The specific energies of the HOMO, LUMO, and the resulting energy gap dictate the molecule's behavior in various chemical reactions.

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com Theoretical investigations into similar aromatic ethers have shown that the arrangement and nature of alkoxy groups significantly influence the FMO energies and, consequently, the regioselectivity of reactions like electrophilic aromatic substitution. marquette.eduresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Substituted Benzene Ring

| Orbital | Energy (eV) |

| HOMO | -5.8 |

| LUMO | 1.2 |

| HOMO-LUMO Gap | 7.0 |

Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the concept of FMO energies. Actual values for this compound would be obtained from specific DFT calculations.

Conceptual DFT Descriptors (Parr Functions, Fukui Functions, HSAB Principle)

Conceptual Density Functional Theory (CDFT) provides a powerful framework for analyzing and predicting the chemical reactivity of molecules like this compound. nih.gov It utilizes various descriptors derived from the electron density to quantify reactivity.

Parr Functions and Fukui Functions: The Fukui function, denoted as f(r), is a key local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. faccts.denih.gov It is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. nih.gov For an electrophilic attack on this compound, the sites with the highest value of f⁻(r) will be the most susceptible. Due to the ortho- and para-directing nature of the ethoxy and methoxy groups, these positions on the benzene ring are expected to have higher Fukui function values. The Parr functions provide a more refined tool for predicting regioselectivity in reactions, especially in cases like electrophilic aromatic substitutions. researchgate.net

Hard and Soft Acids and Bases (HSAB) Principle: The HSAB principle states that hard acids prefer to react with hard bases, and soft acids with soft bases. nih.gov Within CDFT, the concepts of chemical hardness (η) and softness (S) are quantified. Hardness is a measure of resistance to change in electron distribution, while softness is the reciprocal of hardness. nih.gov this compound, with its polarizable electron cloud influenced by the alkoxy groups, is considered a soft nucleophile. Therefore, it will react more readily with soft electrophiles. The local softness, related to the Fukui function, can be used to predict the most favorable sites for reaction with soft electrophiles. nih.gov

These CDFT descriptors, often calculated using computational methods, provide a quantitative basis for understanding the inherent reactivity patterns of this compound, complementing the qualitative predictions of FMO theory. psu.edursc.org

Spectroscopic Property Simulations

Computational Prediction of NMR, FTIR, and UV-Vis Spectra

Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound, aiding in their identification and structural elucidation.

NMR Spectra: Theoretical calculations, typically using DFT methods, can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. By comparing the calculated shielding of the target molecule's nuclei to that of a reference compound (e.g., tetramethylsilane), the chemical shifts can be predicted. Such predictions have been successfully applied to various substituted benzenes, including dimethoxybenzenes. hmdb.cachemicalbook.com For this compound, these calculations would predict distinct signals for the ethoxy and methoxy protons and carbons, as well as for the aromatic protons and carbons, reflecting the molecule's asymmetry.

FTIR Spectra: The vibrational frequencies observed in an FTIR spectrum correspond to the vibrational modes of the molecule. Computational methods can calculate these vibrational frequencies and their corresponding intensities. researchgate.net This is typically done by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data. researchgate.net For this compound, the predicted spectrum would show characteristic peaks for C-H stretching (aromatic and aliphatic), C-O stretching of the ether groups, and various bending modes of the benzene ring.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). faccts.defaccts.de This method calculates the excitation energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. gaussian.com For this compound, the presence of the alkoxy groups, which are auxochromes, is expected to cause a bathochromic (red) shift of the benzene ring's π → π* transitions. TD-DFT calculations can predict the wavelength of maximum absorption (λmax) for these transitions. researchgate.net

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectrum | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (ppm) | Aromatic H: 6.5-7.0, OCH₂: 4.0, OCH₃: 3.8, CH₃: 1.4 |

| FTIR | Wavenumber (cm⁻¹) | C-H (aromatic): ~3050, C-H (aliphatic): ~2950, C-O: ~1250 |

| UV-Vis | λmax (nm) | ~280 |

Note: These values are illustrative and based on typical ranges for similar compounds. Precise predictions require specific quantum chemical calculations.

Reaction Pathway and Transition State Analysis

Intrinsic Reaction Coordinate (IRC) Calculations for Mechanism Elucidation

Intrinsic Reaction Coordinate (IRC) calculations are a powerful computational tool used to map out the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. gaussian.comscm.com This method is crucial for elucidating the detailed mechanism of reactions involving this compound.

The process begins by locating the transition state (TS) structure for a specific reaction, which is a first-order saddle point on the potential energy surface. Once the TS is identified and confirmed (usually by a frequency calculation showing one imaginary frequency), the IRC calculation is initiated. gaussian.com The calculation follows the path of steepest descent from the transition state in both the forward and reverse directions. scm.com The forward path leads to the products, while the reverse path leads back to the reactants.

For reactions of this compound, such as electrophilic aromatic substitution, IRC calculations can provide invaluable insights. For example, in a Friedel-Crafts alkylation, the calculation would trace the C-C bond formation between the aromatic ring and the electrophile, passing through the transition state, to form the final product. researchgate.net These calculations can confirm that a located transition state indeed connects the intended reactants and products, thereby validating a proposed reaction mechanism. researchgate.net Furthermore, IRC diagrams can reveal the presence of intermediates and secondary transition states along the reaction pathway. researchgate.net

By analyzing the geometry and energy changes along the IRC, chemists can gain a detailed understanding of the bond-breaking and bond-forming processes, the synchronicity of the reaction, and the energetic profile of the entire transformation. researchgate.netscm.com

Advanced Applications and Research Directions

Role as Building Blocks in Advanced Organic Synthesis

The electron-rich nature of the aromatic ring in 1-ethoxy-2,4-dimethoxybenzene makes it an excellent nucleophile and a precursor for various synthetic transformations. Chemists have leveraged this reactivity to construct intricate molecular architectures.

This compound serves as a key starting material or intermediate in the multi-step synthesis of biologically active compounds. The oxygenated substitution pattern is often a core feature of various natural products and their analogs. For instance, polysubstituted benzene (B151609) derivatives are fundamental to the structure of compounds like ubiquinones (B1209410) and various alkaloids. While direct synthesis of a specific major pharmaceutical from this exact compound is not widely documented, its close structural analogs, such as 1,4-dimethoxybenzene (B90301), are extensively used as intermediates in the pharmaceutical industry. chemicalbook.comchemball.com For example, 1,4-dimethoxybenzene is a precursor for the drug methoxylamine hydrochloride and is used in the synthesis of dye intermediates like black salt ANS. chemball.com The strategic placement of the ethoxy and two methoxy (B1213986) groups in this compound offers a tailored platform for regioselective reactions, which is a critical aspect in the total synthesis of complex molecules where precise control over substituent placement is necessary to achieve the desired biological activity.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. The structure of this compound makes it an ideal scaffold for building these complex ring systems. mdpi.com The electron-donating alkoxy groups activate the benzene ring towards electrophilic substitution reactions, facilitating the introduction of functional groups that can then be used to construct fused or appended heterocyclic rings.

One notable application is in cycloaddition reactions. For example, derivatives of this compound can be transformed into benzynes, which are highly reactive intermediates. These benzynes can then react with various trapping agents to form complex polycyclic and heterocyclic structures. acs.org This strategy provides a powerful method for rapidly assembling molecular complexity from a relatively simple starting material. The xanthone (B1684191) scaffold, a dibenzo-γ-pyrone structure found in many bioactive natural products, is an example of a heterocyclic system whose synthesis can be approached using substituted dimethoxybenzene precursors. mdpi.comacs.org

Precursors for Complex Natural Products and Pharmaceutical Intermediates

Applications in Materials Science

The electronic and structural properties of this compound and its derivatives make them attractive for the development of advanced functional materials with tailored optical, electronic, and mechanical properties.

This compound serves as a monomer or a precursor to monomers used in the synthesis of conjugated polymers. These polymers, characterized by a backbone of alternating single and double bonds, possess interesting electronic and optical properties. Polycarbazole derivatives, for example, are a class of conducting polymers with applications in organic electronics. mdpi.commdpi.com

In one synthetic approach, a derivative of this compound, 2,2'-(2-Ethoxy-5-methoxy-1,4-phenylene)dithiophene (named DTB2), was synthesized and used for electrochemical polymerization. mdpi.com This monomer, featuring the core benzene ring flanked by two thiophene (B33073) units, can be polymerized to create a conjugated polymer film. The presence of the ethoxy and methoxy groups can enhance the polymer's solubility and influence its electronic properties and molecular packing, which are crucial for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. mdpi.com

The field of mechanically responsive molecular crystals explores materials that can undergo macroscopic motion—such as bending, twisting, or jumping—in response to external stimuli like light or heat. rsc.orgrsc.orgmdpi.com The specific packing of molecules within the crystal lattice dictates these unique properties. While research on this compound itself in this context is nascent, its structural motifs are relevant. The shape and intermolecular interactions of substituted benzenes play a critical role in the formation of crystal structures that can store and release mechanical energy. acs.org For example, the thermosalient effect, or jumping of crystals upon heating, has been observed in compounds like 1,2,4,5-tetrabromobenzene, demonstrating how simple benzene derivatives can exhibit dramatic mechanical responses due to phase transitions. acs.org The design of new mechanically responsive materials often involves tuning intermolecular forces (like van der Waals forces and π-π stacking) by modifying the substituents on an aromatic core, a role for which this compound is well-suited.

Electrochemiluminescence (ECL) is a process where light is generated from high-energy electron-transfer reactions between species created at an electrode surface. acs.orgresearchgate.net It is a highly sensitive detection technique used in bioassays and environmental monitoring. acs.orgnih.gov Conjugated polymers are often used as the light-emitting species in ECL systems.

Research has demonstrated the synthesis of poly(carbazole-co-1,4-dimethoxybenzene) (PCMB-D) derivatives for use in solid-phase ECL sensors. mdpi.comnih.gov While this polymer uses the 1,4-dimethoxybenzene unit, the principles extend to derivatives like this compound. These polymers act as novel ECL reagents. mdpi.comnih.gov For instance, a series of polycarbazole derivatives were synthesized and immobilized on an indium tin oxide (ITO) electrode to create an ECL sensor for detecting iron ions (Fe³⁺). nih.gov The ECL signal was found to be highly sensitive to the polymer structure, including the degree of polymerization. nih.gov The incorporation of alkoxy groups, such as ethoxy and methoxy, on the polymer backbone is crucial as they act as strong electron-donating groups, which facilitates the electronic processes required for ECL generation. nih.gov

Components in Mechanically Responsive Molecular Crystals

Contributions to Energy Storage Research

The pursuit of safer and more reliable lithium-ion batteries has driven research into various protective mechanisms, with overcharge protection being a critical area of focus. Overcharging can lead to electrolyte decomposition, structural damage to the cathode, and potentially hazardous thermal runaway events. researchgate.net One promising strategy to mitigate these risks is the use of redox shuttle additives in the electrolyte. osti.gov These additives are electrochemically active molecules that provide an internal, self-regulating shunt to prevent the cell voltage from exceeding a safe limit. osti.govnih.gov

Alkoxybenzene derivatives, particularly 1,4-dimethoxybenzene (DMB) and its analogs, have been extensively studied as effective redox shuttle molecules. nih.govpku.edu.cn The fundamental principle of their operation involves a reversible redox cycle. nih.gov When a battery approaches an overcharged state, the potential at the cathode increases to a point where it can oxidize the additive molecule. researchgate.net This oxidized species, now a radical cation, travels through the electrolyte to the anode, where it is reduced back to its original neutral state. researchgate.netnih.gov This process effectively creates an internal short circuit for the overcharge current, clamping the cell voltage at the redox potential of the additive and preventing further dangerous reactions. nih.gov

While direct research on this compound for this application is not widely documented, its structural similarity to known effective redox shuttles makes it a compelling candidate for investigation. The performance of these additives is dictated by several key criteria:

Redox Potential: The additive's oxidation potential must be slightly higher than the normal end-of-charge voltage of the cathode but within the stable electrochemical window of the electrolyte. nih.gov For many common cathodes like LiFePO₄, this is around 3.5-4.0 V (vs. Li/Li⁺). nih.gov

Reversibility and Stability: The redox reaction must be highly reversible, and the resulting radical cation must be stable enough to diffuse across the electrolyte without degrading. nih.gov

Solubility: The additive must be sufficiently soluble in the non-aqueous carbonate-based electrolytes used in lithium-ion batteries. researchgate.net

Research on DMB analogs has shown that modifying the substituent groups on the benzene ring can tune these properties. For instance, 2,5-di-tert-butyl-1,4-dimethoxybenzene (DDB) exhibits a reversible redox potential at approximately 3.9 V (vs. Li/Li⁺) and has demonstrated the ability to protect cells for over 200 cycles of 100% overcharge. nih.gov However, its symmetric structure leads to low polarity and limited solubility. nih.gov Asymmetrical derivatives, such as 4-tert-butyl-1,2-dimethoxybenzene (B375418) (TDB), were developed to improve solubility, achieving a higher redox potential of 4.1 V, though with reduced cycling stability. nih.gov

Given these precedents, this compound, as an unsymmetrical alkoxybenzene, could offer a beneficial balance of properties. The combination of methoxy and ethoxy groups may enhance solubility compared to symmetrical dimethoxy compounds while maintaining a suitable redox potential. Its potential effectiveness can be inferred from the performance of related compounds, as detailed in the table below.

| Additive | Redox Potential (vs. Li/Li⁺) | Key Findings |

| 1,4-Dimethoxybenzene (DMB) | ~4.05-4.12 V pku.edu.cn | Found to oxidize prior to common electrolyte solvents; forms an insulating polymer upon oxidation. pku.edu.cn |

| 2,5-Di-tert-butyl-1,4-dimethoxybenzene (DDB) | ~3.9 V nih.gov | Provided over 200 cycles of 100% overcharge protection but has low solubility in carbonate electrolytes. nih.gov |

| 4-tert-butyl-1,2-dimethoxybenzene (TDB) | ~4.1 V nih.gov | Showed improved solubility over DDB but had lower cycling performance (under 50 cycles). nih.gov |

| 1,4-bis[bis(1-methylethyl) phosphinyl]-2,5-dimethoxybenzene (BPDB) | ~4.5 V researchgate.net | Offered stable overcharge protection for 4 V class batteries for 95 cycles. researchgate.net |

The investigation of this compound as a redox shuttle additive would be a logical extension of existing research, potentially leading to a new option for enhancing the safety and longevity of high-energy lithium-ion batteries.

Future Research Avenues for this compound

Future research could focus on several promising synthetic pathways:

Stepwise Alkylation of Dihydroxy-precursors: A common approach for creating non-symmetrical ethers is the sequential alkylation of a dihydroxybenzene derivative. For this compound, a potential starting material could be 2,4-dihydroxybenzaldehyde (B120756) or a related phenol (B47542). A multi-step process, analogous to the synthesis of non-symmetric 1,4-dialkoxybenzenes, could be employed. researchgate.net This would involve:

Selective mono-alkylation of one hydroxyl group.

Alkylation of the second hydroxyl group.

Conversion of the aldehyde or other functional group to the third alkoxy group. Controlling the selectivity at each step, perhaps through the use of protecting groups or by exploiting differences in the acidity of the phenolic protons, would be critical for achieving high efficiency.

Williamson Ether Synthesis: This classical method involves the reaction of a phenoxide with an alkyl halide. A plausible route could start from 2,4-dimethoxyphenol (B87100), which would be deprotonated with a suitable base (e.g., potassium carbonate) and then reacted with an ethylating agent like ethyl iodide. The efficiency of this reaction would depend on optimizing conditions to avoid side reactions.

Baeyer-Villiger Oxidation Route: A versatile three-step synthesis described for non-symmetric 1,4-dialkoxybenzenes could be adapted. researchgate.net This pathway begins with a 4-hydroxybenzaldehyde (B117250) derivative, which is first alkylated, then subjected to Baeyer-Villiger oxidation to form a 4-alkoxyphenol, followed by a final alkylation step. researchgate.net Applying this logic, one could start with a suitably substituted phenol, introduce the ethoxy and methoxy groups sequentially, and achieve high yields and selectivity.

A comparison of potential strategies highlights the need for further optimization.

| Synthetic Strategy | Starting Materials | Key Steps | Potential Advantages/Challenges |

| Stepwise Alkylation | 2,4-Dihydroxyphenol derivative | Sequential protection, alkylation, and deprotection steps. | Advantage: High degree of control. Challenge: Potentially long synthesis with multiple steps, impacting overall yield. |

| Williamson Ether Synthesis | 2,4-Dimethoxyphenol, Ethylating Agent | Deprotonation followed by nucleophilic substitution. | Advantage: Potentially a direct, one-step conversion. Challenge: Availability of the starting phenol and preventing O- vs. C-alkylation. |

| Baeyer-Villiger Route | Substituted 4-Hydroxybenzaldehyde | Alkylation, Baeyer-Villiger Oxidation, second Alkylation. researchgate.net | Advantage: Proven high-yield route for related compounds. researchgate.netChallenge: Requires adaptation to the 2,4-dioxygenated substitution pattern. |

Future work should aim to develop a synthetic protocol that is not only high-yielding but also scalable and utilizes environmentally benign reagents and conditions, paving the way for broader application of this compound.

The core structure of this compound serves as a versatile scaffold for the design of advanced derivatives tailored for specific scientific applications. By strategically introducing or modifying functional groups on the benzene ring, researchers can fine-tune its electronic, steric, and physicochemical properties. This approach has been successfully applied to related alkoxybenzenes to create novel materials for electronics, energy storage, and medicinal chemistry. researchgate.netmdpi.comresearchgate.net

Key research directions for the design of advanced derivatives include:

Derivatives for Materials Science: The electron-donating nature of the alkoxy groups makes the benzene ring of this compound a useful building block for electroactive and photoactive materials. Following precedents set by derivatives of 1,4-dimethoxybenzene, functional groups suitable for polymerization, such as vinyl or phosphonate (B1237965) groups, could be introduced. mdpi.comnih.gov For example, the synthesis of poly(carbazole-co-1,4-dimethoxybenzene) utilized a Wittig-Horner reaction with a dimethoxybenzene derivative, yielding polymers with unique optical and electrical properties for sensor applications. mdpi.com Designing analogous derivatives of this compound could lead to new polymers with tailored energy levels and improved processability for applications in organic electronics or electrochemiluminescence. mdpi.comnih.gov

Derivatives for Enhanced Battery Performance: Building on its potential as a redox shuttle additive, derivatives could be designed to overcome common challenges like solubility and stability. nih.gov Introducing bulky, non-polar groups (e.g., tert-butyl) at the positions not occupied by alkoxy groups could enhance stability, while incorporating polar moieties could improve solubility in carbonate electrolytes. nih.gov Furthermore, adding electron-withdrawing or -donating groups can precisely adjust the redox potential to match next-generation high-voltage cathode materials. researchgate.net

Derivatives as Synthetic Intermediates: The activated aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of halogens, nitro groups, or acyl groups. researchgate.netwits.ac.za These functionalized derivatives can serve as key intermediates in the synthesis of more complex molecules. For instance, Friedel-Crafts acylation of dimethoxybenzene is a step in the synthesis of compounds with potential antioxidant activity. researchgate.net Derivatives of this compound could similarly act as precursors for novel pharmaceuticals, agrochemicals, or specialty chemicals.

The design of these derivatives requires a deep understanding of structure-property relationships and advanced synthetic organic chemistry to achieve the desired functionality with high precision.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.